molecular formula C12H16N2O3 B092266 beta-Ala-Phe CAS No. 17136-28-6

beta-Ala-Phe

Cat. No. B092266
CAS RN: 17136-28-6
M. Wt: 236.27 g/mol
InChI Key: FLJLAJANCPPHDW-UHFFFAOYSA-N
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Description

Beta-Ala-Phe is a dipeptide formed from β-alanine and L-phenylalanine residues . It has an empirical formula of C12H16N2O3 .


Synthesis Analysis

The synthesis of this compound involves complex biochemical processes. The self-assembly of peptides, including this compound, forming various micro to nanostructures has several applications in nanobiotechnology . The position of the β-Ala residue in the peptide sequence is crucial for creating a double or single helical assembly .


Molecular Structure Analysis

The molecular formula of this compound is C12H16N2O3 . Its molecular weight is 236.27 . The InChI string is InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 .


Chemical Reactions Analysis

The self-assembly of peptides like this compound happens through various supramolecular non-covalent interactions to build several secondary structures . The self-assembly of small β-sheet peptides and their potent applications are well explored to date .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.27 . It is a dipeptide formed from β-alanine and L-phenylalanine residues . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Osmoprotection in Plants : Beta-Alanine betaine, related to beta-Ala, has been studied for its role in osmoprotection in plants. This compound, accumulated by the Plumbaginaceae family, is involved in plant tolerance to salinity and hypoxia, making its synthetic pathway a target for metabolic engineering (Rathinasabapathi, Fouad, & Sigua, 2001).

  • Alzheimer's Disease Research : Studies on amyloid beta-peptides, which are significant in Alzheimer's disease, involve analogs to beta-peptides like beta-(1-28), which share similarities with beta-Ala-Phe. These peptides can adopt specific conformations critical in the disease's pathology (Zagorski & Barrow, 1992).

  • Peptide Design and Structure : Research has been conducted on designing peptides with specific structures, including a beta-hairpin containing a central three-residue loop. The incorporation of beta-Ala and similar components is crucial for understanding peptide folding and function (Rai, Raghothama, & Balaram, 2006).

  • Hemoglobin S Polymerization : In the context of hemoglobin S polymerization, research has investigated the role of amino acids like Leu-beta and Phe-beta, which are structurally and functionally similar to this compound. These studies contribute to our understanding of sickle cell disease mechanisms (Adachi, Konitzer, Paulraj, & Surrey, 1994).

  • Conformational Studies of Peptides : Understanding the conformations of peptides containing dehydrophenylalanine, similar to this compound, provides insights into peptide behavior and potential drug design applications (Uma, Chauhan, Kumar, & Balaram, 2009).

  • Amyloid Beta-Protein Precursor Processing : Research on the processing of amyloid beta-protein precursor in Alzheimer's disease involves understanding the role of various amino acids, including analogs of this compound. This research is crucial in elucidating the disease's molecular mechanisms (Haass, Hung, Selkoe, & Teplow, 1994).

  • Capillary Electrophoresis and Calorimetry : The study of complex formation between beta-cyclodextrin and dipeptide enantiomers, such as Ala-Phe (related to this compound), is significant in pharmaceutical analysis and drug design (Terekhova, Hammitzsch-Wiedemann, Shi, Sungthong, & Scriba, 2010).

  • Mutagenesis and Protein Function : Studies involving site-directed mutagenesis of specific amino acids, including those structurally related to this compound, provide insights into protein function and enzyme mechanisms (Wise, 1990).

Future Directions

The Phe-Phe motif, which includes beta-Ala-Phe, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Future work could involve the discovery and development of new chiral stationary phases and derivatization reagents to increase the resolution of chiral separations .

properties

CAS RN

17136-28-6

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-aminopropanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)

InChI Key

FLJLAJANCPPHDW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)CC[NH3+]

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN

Other CAS RN

19771-40-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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